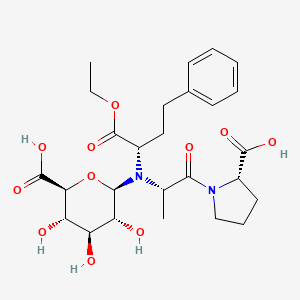
Enalapril N-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enalapril N-Glucuronide is a metabolite of enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, where enalapril is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril N-Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where enalapril and UDPGA are introduced along with UGT enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is often catalyzed by enzymes such as glucuronidases.
Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .
Aplicaciones Científicas De Investigación
Enalapril N-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of enalapril in the body.
Drug Development: Insights gained from studying this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparación Con Compuestos Similares
Enalaprilat: The active metabolite of enalapril, which directly inhibits the angiotensin-converting enzyme.
Enalapril Acyl Glucuronide: Another glucuronide metabolite of enalapril, formed through acylation rather than N-glucuronidation
Uniqueness: Enalapril N-Glucuronide is unique in its formation through N-glucuronidation, a process that enhances the solubility and excretion of enalapril. This distinguishes it from other metabolites like enalaprilat, which is formed through hydrolysis, and enalapril acyl glucuronide, which is formed through acylation .
This compound plays a crucial role in the pharmacokinetics of enalapril, aiding in its safe and effective use in treating hypertension and heart failure.
Propiedades
Fórmula molecular |
C26H36N2O11 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |
Clave InChI |
AYYMUVDBIHEPGL-DBLIMBOXSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)

![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)

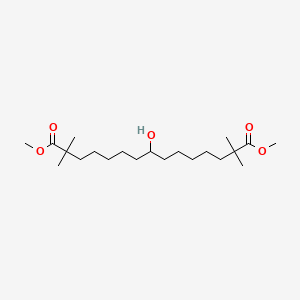
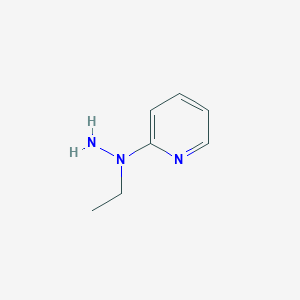
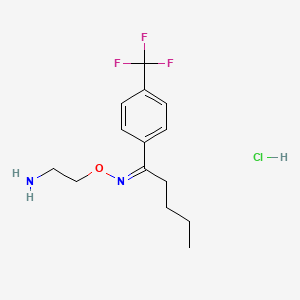
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
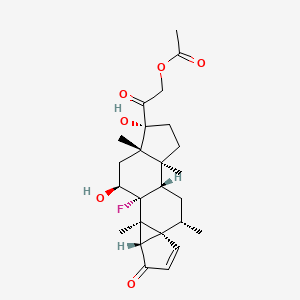

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
